

absorption and distribution of Delavirdine mesylate

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Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

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Physicochemical Properties and Absorption Profile

Delavirdine's absorption is primarily governed by its **pH-dependent solubility** [1] [2]. The drug is rapidly absorbed after oral administration [3] [4]. The key factors influencing its absorption are summarized in the table below.

Parameter	Characteristics & Quantitative Data
Solubility	pH-dependent [1] [5] [2]
Bioavailability	>60% to 85% ± 25% [3] [6]
Effect of Food	Absorption unaffected by food [3]
Time to Peak (T_{max})	Approximately 1 hour [4]
Major Absorption Challenge	Interaction with gastric buffering agents; concurrent administration with buffered didanosine reduces delavirdine exposure in single-dose studies [5] [7]

A significant challenge for delavirdine's absorption is its interaction with medications that alter gastric pH. The buffering agents in **didanosine** formulations can reduce delavirdine absorption. A single-dose study

showed that concurrent administration decreased delavirdine's C_{max} by approximately 51% and its AUC by 38% [5] [7]. However, a multiple-dose steady-state study found that while C_{max} was significantly lower when taken together, the critical AUC was **not significantly different**, suggesting this interaction may be less consequential in long-term therapy [1] [2].

Distribution and Protein Binding

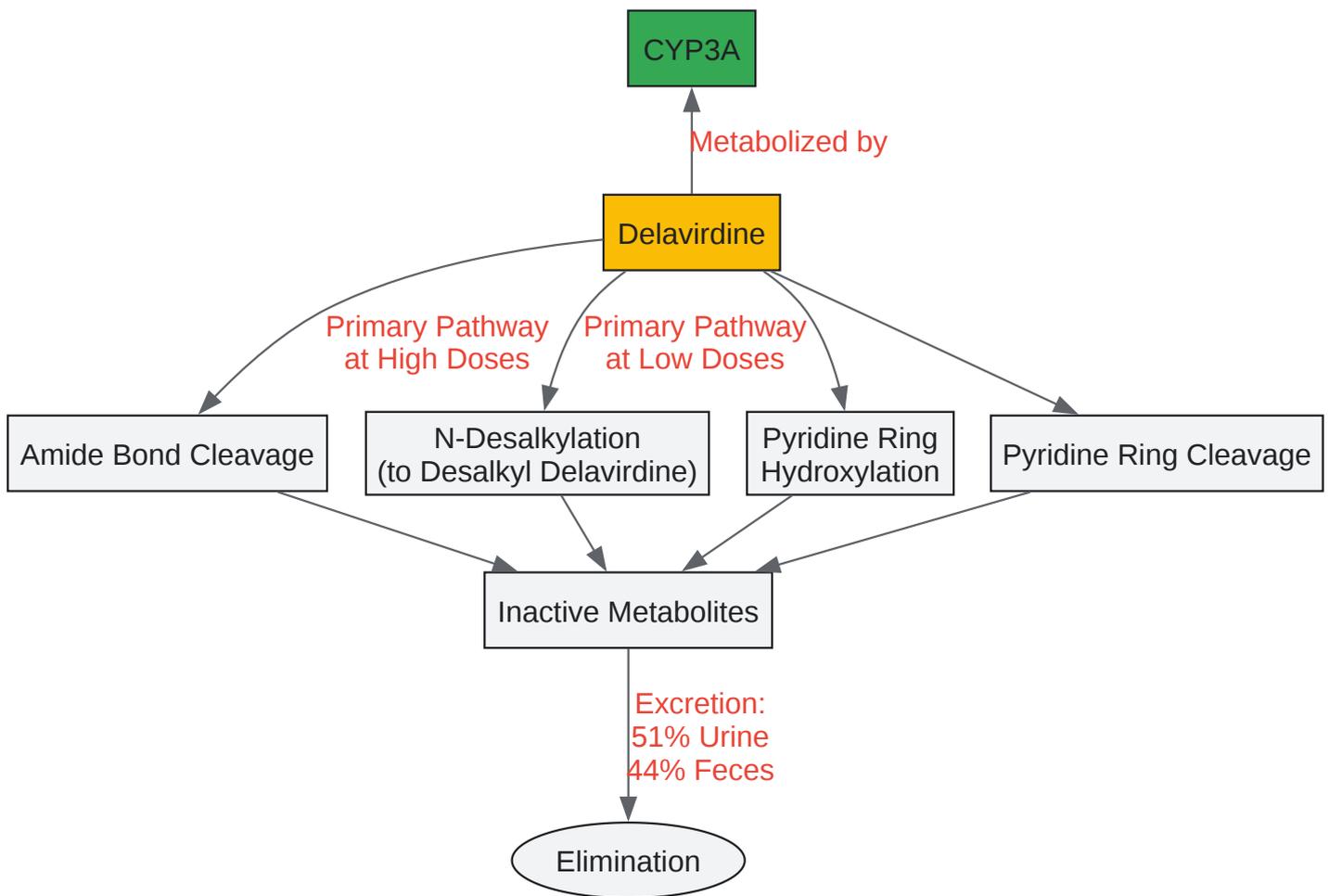
Once absorbed, delavirdine is extensively distributed throughout the body, though it does not significantly penetrate the blood-brain barrier [8].

Parameter	Findings
Protein Binding	Extensive (approximately 98%), primarily to albumin [3] [4].
Volume of Distribution	Not fully characterized in available literature.

| **Distribution into Tissues & Fluids** | **Cerebrospinal Fluid (CSF):** Limited penetration (about 0.4% of plasma levels) [4]. **Saliva and Semen:** Low levels detected (approx. 6% and 2% of plasma, respectively) [4]. **Brain:** Parent drug does not significantly cross BBB; its N-isopropylpyridinepiperazine metabolite is present in the brain at levels 2-3 times higher than in plasma [8]. |

Metabolism and Elimination Pathways

Delavirdine undergoes extensive hepatic metabolism and exhibits nonlinear, dose-dependent pharmacokinetics [3] [8]. The primary metabolic pathways and elimination characteristics are visualized below.



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Delavirdine is primarily metabolized by CYP3A into multiple inactive metabolites via several pathways, with excretion in both urine and feces.

The metabolism involves several pathways, with the major enzymes being **Cytochrome P450 3A (CYP3A)**, and potentially CYP2D6 [3] [4]. Delavirdine itself is a potent inhibitor of the CYP3A enzyme, which leads to **nonlinear pharmacokinetics**—meaning its half-life increases with higher doses due to autoinhibition of its own metabolism [3] [4]. The mean elimination half-life at a clinical dose of 400 mg three times daily is reported to be **5.8 hours** [3] [4].

Key Experimental Protocols

The data on delavirdine's absorption and distribution are derived from specific clinical and preclinical study designs. Key methodologies include:

- **Multiple-Dose Pharmacokinetic Study in HIV-Infected Patients** [1] [2]:
 - **Design:** A randomized, open-label, crossover study in 11 HIV-infected patients stabilized on didanosine.
 - **Intervention:** Patients received their prescribed didanosine either concurrently with or one hour after **delavirdine mesylate** (400 mg every 8 hours) for 14 days per regimen.
 - **Measurement:** Pharmacokinetic parameters (AUC, C_{max}) for both drugs were determined at baseline, day 14, and day 28.
- **Single-Dose Drug Interaction Study** [5] [7]:
 - **Design:** A three-way crossover study in 12 HIV-infected patients.
 - **Interventions:** Single doses of didanosine (buffered tablet) and delavirdine were administered alone, concurrently, and with didanosine given one hour after delavirdine.
 - **Measurement:** Serum concentration-time profiles were analyzed to calculate AUC and C_{max} .
- **Preclinical Metabolism and Disposition Study** [8]:
 - **Model:** CD-1 mice administered single and multiple oral doses of radiolabeled **delavirdine mesylate**.
 - **Measurements:** Radioactivity was tracked in excreta, plasma, and tissues. Metabolites in plasma, urine, and bile were identified using mass spectrometry and NMR spectroscopy.

Important Clinical and Research Implications

- **Managing Drug-Drug Interactions:** The interaction with drugs that increase gastric pH (e.g., antacids, H₂-receptor antagonists) necessitates dosing separation or avoidance [4]. The interaction with didanosine appears less critical at steady state, allowing for co-administration to improve adherence [1] [2].
- **Transporter Interactions:** Delavirdine is not a P-glycoprotein (Pgp) substrate but can inhibit Pgp, Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs), and may induce Pgp expression [6]. This is a vital consideration in drug combination regimens.
- **Formulation Stability:** The physical stability of **delavirdine mesylate** in solid dosage forms can be affected by humidity, potentially leading to conversion to the free base and reduced dissolution [6].

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